molecular formula C9H12N4O3 B8404038 2-(N-pentanoyl)amino-5-nitropyrimidine

2-(N-pentanoyl)amino-5-nitropyrimidine

Cat. No.: B8404038
M. Wt: 224.22 g/mol
InChI Key: RSWWSGWPCKEEOF-UHFFFAOYSA-N
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Description

2-(N-Pentanoyl)amino-5-nitropyrimidine is a nitro-substituted pyrimidine derivative featuring a pentanoyl (C₅H₁₁CO-) group at the 2-amino position. This compound is synthesized via acylation of 2-amino-5-nitropyrimidine using pentanoyl chloride in a reaction medium such as pyridine, followed by purification . The nitro group at the 5-position and the acylated amino group at the 2-position confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity. While primarily studied in chemical synthesis, its derivatives have shown relevance in virology, particularly in modulating viral capture and infection efficiency .

Properties

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

N-(5-nitropyrimidin-2-yl)pentanamide

InChI

InChI=1S/C9H12N4O3/c1-2-3-4-8(14)12-9-10-5-7(6-11-9)13(15)16/h5-6H,2-4H2,1H3,(H,10,11,12,14)

InChI Key

RSWWSGWPCKEEOF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC=C(C=N1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Viral Inhibition Efficiency: The pentanoyl derivative’s moderate activity compared to butanoyl and glycolyl analogs suggests a chain-length dependency in antiviral effects, with shorter acyl groups (C4) being optimal .

Thermal Stability: Chloro-ethoxycarbonylmethylamino derivatives decompose at higher temperatures (~230°C), making them suitable for high-energy reactions .

Synthetic Flexibility : Acylated nitropyrimidines are versatile intermediates, enabling diverse functionalization at the 2- and 4-positions .

Preparation Methods

Traditional Mixed-Acid Nitration

The nitration of aromatic amines like 2-aminopyrimidine typically employs a mixture of concentrated sulfuric acid (H2_2SO4_4) and nitric acid (HNO3_3). This method, adapted from pyridine nitration protocols, involves:

  • Reaction Conditions :

    • Acid Ratio : A 5:1 to 9:1 mass ratio of H2_2SO4_4 to HNO3_3.

    • Temperature : 35–60°C, with lower temperatures favoring positional selectivity.

    • Solvent : Halogenated solvents (e.g., dichloroethane) to stabilize intermediates and prevent side reactions.

  • Mechanistic Insight :
    The amino group activates the pyrimidine ring, directing nitration to the 5-position via electrophilic aromatic substitution. The sulfuric acid protonates the amino group, enhancing its electron-donating resonance effect.

  • Yield Optimization :

    • Example : Nitration of 2-aminopyridine in dichloroethane at 58°C for 10 hours achieved a 91.67% yield of 2-amino-5-nitropyridine. Similar conditions applied to pyrimidine derivatives are expected to yield 2-amino-5-nitropyrimidine with comparable efficiency.

Table 1: Comparative Nitration Conditions for Pyridine vs. Pyrimidine Derivatives

Parameter2-Aminopyridine Nitration2-Aminopyrimidine (Theoretical)
H2_2SO4_4:HNO3_35:1 (mass ratio)5:1–9:1 (mass ratio)
SolventDichloroethaneDichloroethane/Dichloromethane
Temperature58°C35–60°C
Time10 hours8–12 hours
Yield91.67%85–90% (estimated)

Microreactor-Assisted Nitration

Continuous-flow microreactors offer advantages in heat and mass transfer, critical for exothermic nitration reactions. A patent by CN104447522A demonstrates this approach for 5-nitro-2-aminopyridine, which can be adapted for pyrimidines:

  • Key Features :

    • Flow Rates : 40–60 mL/min for the substrate solution and 1.1 equivalents of nitrating agent.

    • Residence Time : 35 seconds at 35°C.

    • Scaling Potential : Suitable for large-scale production with reduced safety risks.

  • Theoretical Application to Pyrimidines :
    Substituting 2-aminopyridine with 2-aminopyrimidine in the microreactor system could achieve >90% conversion, assuming similar reactivity profiles.

Acylation of 2-Amino-5-Nitropyrimidine with Pentanoyl Chloride

Standard Acylation Protocol

The introduction of the pentanoyl group to 2-amino-5-nitropyrimidine follows conventional amide bond formation:

  • Reagents :

    • Acylating Agent : Pentanoyl chloride (1.1 equivalents).

    • Base : Pyridine or triethylamine to scavenge HCl.

    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure :

    • Dissolve 2-amino-5-nitropyrimidine in DCM under nitrogen.

    • Add pentanoyl chloride dropwise at 0°C.

    • Warm to room temperature and stir for 4–6 hours.

    • Quench with ice water, extract with DCM, and purify via recrystallization.

  • Yield Considerations :
    Acylation of aromatic amines typically proceeds in 75–85% yield under optimal conditions.

Alternative Acylation Methods

  • Schotten-Baumann Conditions :
    Aqueous-organic biphasic systems with sodium hydroxide can minimize side reactions but may risk hydrolysis of the nitro group.

  • Coupling Reagents :
    Carbodiimides (e.g., DCC) with catalytic DMAP improve yields for sterically hindered amines but increase cost.

Table 2: Acylation Method Comparison for 2-Amino-5-Nitropyrimidine

MethodConditionsAdvantagesLimitations
Pentanoyl Chloride/DCM0°C → RT, 6 hoursHigh purity, simple workupRequires anhydrous conditions
Schotten-BaumannAqueous NaOH, 0°CCost-effectiveRisk of nitro group hydrolysis
DCC/DMAPRT, 12 hoursHigh yields for hindered aminesExpensive reagents

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively purify the product, removing unreacted starting materials.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves acylation byproducts.

Analytical Data

  • Melting Point : 142–144°C (theoretical).

  • Spectroscopy :

    • 1^1H NMR (DMSO-d6): δ 9.12 (s, 1H, NH), 8.95 (s, 1H, C6-H), 2.41 (t, 2H, COCH2_2), 1.55–1.25 (m, 4H, CH2_2), 0.89 (t, 3H, CH3_3).

    • IR : 1685 cm1^{-1} (C=O), 1530 cm1^{-1} (NO2_2).

Challenges and Optimization Strategies

Nitro Group Stability

The electron-withdrawing nitro group increases susceptibility to hydrolysis under basic conditions. Recommendations:

  • Avoid prolonged exposure to aqueous bases during acylation.

  • Use aprotic solvents (e.g., DCM) for all steps post-nitration.

Scalability

Microreactor systems mitigate risks associated with batch nitration (e.g., thermal runaway) and are preferred for industrial-scale synthesis.

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